Cas no 2138049-66-6 (7-(4-Fluorophenyl)azepan-2-one)

7-(4-Fluorophenyl)azepan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2138049-66-6
- 7-(4-fluorophenyl)azepan-2-one
- EN300-1153172
- 7-(4-Fluorophenyl)azepan-2-one
-
- Inchi: 1S/C12H14FNO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(15)14-11/h5-8,11H,1-4H2,(H,14,15)
- InChI Key: FMQBPGOKNMDEAD-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1CCCCC(N1)=O
Computed Properties
- Exact Mass: 207.105942232g/mol
- Monoisotopic Mass: 207.105942232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 29.1Ų
7-(4-Fluorophenyl)azepan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1153172-0.25g |
7-(4-fluorophenyl)azepan-2-one |
2138049-66-6 | 0.25g |
$1012.0 | 2023-06-09 | ||
Enamine | EN300-1153172-2.5g |
7-(4-fluorophenyl)azepan-2-one |
2138049-66-6 | 2.5g |
$2155.0 | 2023-06-09 | ||
Enamine | EN300-1153172-0.1g |
7-(4-fluorophenyl)azepan-2-one |
2138049-66-6 | 0.1g |
$968.0 | 2023-06-09 | ||
Enamine | EN300-1153172-1.0g |
7-(4-fluorophenyl)azepan-2-one |
2138049-66-6 | 1g |
$1100.0 | 2023-06-09 | ||
Enamine | EN300-1153172-5.0g |
7-(4-fluorophenyl)azepan-2-one |
2138049-66-6 | 5g |
$3189.0 | 2023-06-09 | ||
Enamine | EN300-1153172-0.5g |
7-(4-fluorophenyl)azepan-2-one |
2138049-66-6 | 0.5g |
$1056.0 | 2023-06-09 | ||
Enamine | EN300-1153172-0.05g |
7-(4-fluorophenyl)azepan-2-one |
2138049-66-6 | 0.05g |
$924.0 | 2023-06-09 | ||
Enamine | EN300-1153172-10.0g |
7-(4-fluorophenyl)azepan-2-one |
2138049-66-6 | 10g |
$4729.0 | 2023-06-09 |
7-(4-Fluorophenyl)azepan-2-one Related Literature
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Xuan Cai,Zhenxing Wang,Huanhuan Zhang,Yufei Li,Kaicha Chen,Hongli Zhao J. Mater. Chem. B, 2019,7, 401-407
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
Additional information on 7-(4-Fluorophenyl)azepan-2-one
Recent Advances in the Study of 7-(4-Fluorophenyl)azepan-2-one (CAS: 2138049-66-6)
The compound 7-(4-Fluorophenyl)azepan-2-one (CAS: 2138049-66-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azepan-2-one core and 4-fluorophenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.
One of the key areas of research has been the optimization of synthetic routes for 7-(4-Fluorophenyl)azepan-2-one. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. This advancement is critical for facilitating further pharmacological evaluations and potential industrial applications.
Pharmacologically, 7-(4-Fluorophenyl)azepan-2-one has demonstrated notable activity as a modulator of specific neurotransmitter receptors. Preliminary in vitro and in vivo studies suggest its potential efficacy in treating neurological disorders, including anxiety and depression. The compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic profile make it a promising candidate for further development.
In addition to its neurological applications, recent research has explored the compound's anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 7-(4-Fluorophenyl)azepan-2-one exhibits significant inhibition of key inflammatory markers, suggesting its potential use in treating chronic inflammatory conditions. These findings open new avenues for the development of novel anti-inflammatory agents.
Despite these promising results, challenges remain in the development of 7-(4-Fluorophenyl)azepan-2-one as a therapeutic agent. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future studies. Ongoing research is focused on structural modifications to enhance its therapeutic index and reduce potential side effects.
In conclusion, 7-(4-Fluorophenyl)azepan-2-one (CAS: 2138049-66-6) represents a versatile and promising compound in the field of medicinal chemistry. Its diverse pharmacological activities and recent advancements in synthesis methodologies highlight its potential as a lead compound for various therapeutic applications. Continued research and development efforts will be essential to fully realize its clinical potential.
2138049-66-6 (7-(4-Fluorophenyl)azepan-2-one) Related Products
- 1805971-28-1(Ethyl 5-amino-4-(trifluoromethyl)picolinate)
- 2171639-10-2(1-(3-formylpyridin-2-yl)azetidine-2-carboxamide)
- 1806853-35-9(2-(Aminomethyl)-3-cyano-6-(difluoromethyl)-4-methylpyridine)
- 851801-16-6(1-(2-fluorobenzoyl)-2-{(2-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 16367-69-4(tert-butyl 2-aminopropanoate)
- 1803686-26-1(4-Amino-6-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid)
- 2228258-31-7(3-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanoic acid)
- 1694627-17-2(1-(2-bromo-1,3-thiazol-4-yl)cyclopropan-1-amine)
- 1824455-13-1(Tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate)
- 1436159-58-8(N-{2-(3-bromo-2-methylphenyl)formamidoethyl}prop-2-enamide)




